molecular formula C13H15N3O2S B12269168 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B12269168
M. Wt: 277.34 g/mol
InChI Key: YVDCTXJQKWSTNF-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin ring with a thiadiazole moiety, which imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the thiadiazole group. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole moiety to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin ring.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine is unique due to its combination of a benzodioxin ring and a thiadiazole moiety. This structural combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H15N3O2S/c1-9-14-13(19-15-9)16(2)8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7H,5-6,8H2,1-2H3

InChI Key

YVDCTXJQKWSTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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